molecular formula C15H10N4O B1622694 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole CAS No. 586959-21-9

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole

Cat. No.: B1622694
CAS No.: 586959-21-9
M. Wt: 262.27 g/mol
InChI Key: LRWWEKWNESRKJV-UHFFFAOYSA-N
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Description

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole is a compound that combines the structural features of indole and benzotriazole. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzotriazole is a heterocyclic compound containing three nitrogen atoms in a five-membered ring. The combination of these two moieties results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole typically involves the condensation of indole-2-carboxylic acid with benzotriazole. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole-2-carboxylic acid is then reacted with benzotriazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-methanol derivatives .

Mechanism of Action

The mechanism of action of 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of indole and benzotriazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

benzotriazol-1-yl(1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c20-15(13-9-10-5-1-2-6-11(10)16-13)19-14-8-4-3-7-12(14)17-18-19/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWWEKWNESRKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393767
Record name (1H-Benzotriazol-1-yl)(1H-indol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586959-21-9
Record name (1H-Benzotriazol-1-yl)(1H-indol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole
Reactant of Route 2
Reactant of Route 2
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole
Reactant of Route 3
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1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole
Reactant of Route 4
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole
Reactant of Route 5
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole
Reactant of Route 6
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole

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